Cas no 6099-21-4 (1,2-Bis(phenylsulfinyl)ethane)

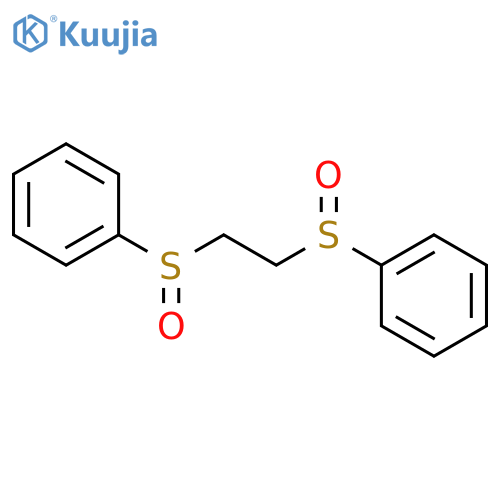

1,2-Bis(phenylsulfinyl)ethane structure

商品名:1,2-Bis(phenylsulfinyl)ethane

CAS番号:6099-21-4

MF:C14H14O2S2

メガワット:278.389761447906

MDL:MFCD11846120

CID:953818

PubChem ID:87560814

1,2-Bis(phenylsulfinyl)ethane 化学的及び物理的性質

名前と識別子

-

- 1,2-Bis(phenylsulfinyl)ethane

- 2-(benzenesulfinyl)ethylsulfinylbenzene

- 1,2-Bis(phenylsufinyl)ethane

- 1,2-bis(phenylsulphinyl)ethane

- B3352

- AMY7061

- >97.0% (HPLC) contains isomers

- AKOS005257927

- MFCD11846120

- CS-0156054

- DTXSID40422904

- DB-238137

- SCHEMBL1314975

- [2-(BENZENESULFINYL)ETHANESULFINYL]BENZENE

- 6099-21-4

- N12155

-

- MDL: MFCD11846120

- インチ: 1S/C14H14O2S2/c15-17(13-7-3-1-4-8-13)11-12-18(16)14-9-5-2-6-10-14/h1-10H,11-12H2

- InChIKey: CSZMCUCIIIAHQD-UHFFFAOYSA-N

- ほほえんだ: S(C1C([H])=C([H])C([H])=C([H])C=1[H])(C([H])([H])C([H])([H])S(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)=O

計算された属性

- せいみつぶんしりょう: 278.04400

- どういたいしつりょう: 278.04352203g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.6

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- 密度みつど: 1.36

- ふってん: 520.5°C at 760 mmHg

- フラッシュポイント: 268.6°C

- 屈折率: 1.695

- あんていせい: store cold

- PSA: 72.56000

- LogP: 4.33340

1,2-Bis(phenylsulfinyl)ethane セキュリティ情報

1,2-Bis(phenylsulfinyl)ethane 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

1,2-Bis(phenylsulfinyl)ethane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR939020-1g |

1,2-Bis(phenylsulfinyl)ethane |

6099-21-4 | 97% | 1g |

£22.00 | 2025-03-21 | |

| Apollo Scientific | OR939020-5g |

1,2-Bis(phenylsulfinyl)ethane |

6099-21-4 | 97% | 5g |

£148.00 | 2025-02-20 | |

| TRC | B481483-50mg |

1,2-Bis(Phenylsulfinyl)ethane |

6099-21-4 | 50mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B481483-100mg |

1,2-Bis(Phenylsulfinyl)ethane |

6099-21-4 | 100mg |

$ 65.00 | 2022-06-07 | ||

| Chemenu | CM343899-5g |

1,2-Bis(phenylsulfinyl)ethane |

6099-21-4 | 95%+ | 5g |

$193 | 2022-06-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3352-5G |

1,2-Bis(phenylsulfinyl)ethane |

6099-21-4 | >97.0%(HPLC) | 5g |

¥990.00 | 2024-04-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QP899-1g |

1,2-Bis(phenylsulfinyl)ethane |

6099-21-4 | 97.0%(LC) | 1g |

¥612.0 | 2022-05-30 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B869662-1g |

1,2-Bis(phenylsulfinyl)ethane |

6099-21-4 | 97% | 1g |

¥426.00 | 2022-10-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226694-250mg |

1,2-Bis(phenylsulfinyl)ethane |

6099-21-4 | 97% | 250mg |

¥72.00 | 2024-05-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226694-1g |

1,2-Bis(phenylsulfinyl)ethane |

6099-21-4 | 97% | 1g |

¥242.00 | 2024-05-07 |

1,2-Bis(phenylsulfinyl)ethane 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

6099-21-4 (1,2-Bis(phenylsulfinyl)ethane) 関連製品

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬